5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a benzooxazocin core fused with a methanobridge, substituted with a 4-bromophenylsulfonyl group, a methoxy moiety, and a methyl group.
Properties
IUPAC Name |
12-(4-bromophenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-19-10-15(14-8-5-12(25-2)9-16(14)26-19)17(18(22)21-19)27(23,24)13-6-3-11(20)4-7-13/h3-9,15,17H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBRHQCSKTCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazocin core with a sulfonyl group and a bromophenyl substituent. Its molecular formula is C17H18BrN3O4S, with a molecular weight of approximately 436.31 g/mol. The presence of the methoxy and methyl groups contributes to its lipophilicity, which may enhance its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of sulfonyl compounds often exhibit significant antimicrobial properties. For example, studies on related compounds have demonstrated moderate to excellent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound is yet to be fully elucidated but may follow similar trends.
Enzyme Inhibition
Sulfonamide derivatives are known for their role as enzyme inhibitors. This compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can inhibit carbonic anhydrase and other key enzymes .
Cytotoxicity and Anticancer Potential
Emerging data indicate that related oxazocin derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar scaffolds have shown cytotoxic effects against human breast cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.
Case Studies
Data Tables
| Activity Type | Tested Compound | MIC (µg/mL) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|---|
| Antibacterial | 5-((4-bromophenyl)sulfonyl)... | 8–32 | NA | NA |
| Cytotoxicity | Related oxazocin derivative | NA | MCF-7 | 15 |
| Enzyme Inhibition | Sulfonamide derivative | NA | NA | 10 |
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazocin core and subsequent sulfonation. The general synthetic route can be outlined as follows:
- Formation of the Oxazocin Core : The initial step involves cyclization reactions to form the oxazocin structure from suitable precursors.
- Sulfonation : The introduction of the sulfonyl group is achieved through electrophilic aromatic substitution, using sulfonyl chlorides or other sulfonating agents.
- Functionalization : The methoxy and bromophenyl groups are introduced through further substitution reactions.
This synthetic pathway allows for the customization of the compound's properties by varying substituents on the aromatic rings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one . For instance:
- Quinazolinone Derivatives : Research has shown that derivatives with similar structures exhibit significant activity against various bacterial strains, indicating that modifications to the oxazocin framework could enhance antimicrobial efficacy .
Anti-inflammatory Effects
The compound's structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory conditions:
- Mechanism of Action : Compounds with sulfonamide moieties have been documented to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of quinazolinone derivatives for their antimicrobial activity. Among them, compounds structurally related to This compound demonstrated significant inhibition against Gram-positive bacteria. The results indicated that introducing electron-withdrawing groups enhances antimicrobial activity .
| Compound Structure | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Case Study 2: Anti-inflammatory Activity
In vitro studies have shown that compounds with similar sulfonamide structures can reduce inflammation markers in cell cultures. These findings suggest that derivatives of This compound may also possess anti-inflammatory properties .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenylsulfonyl group undergoes nucleophilic substitution under catalytic conditions. Typical reactions include:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives.
Amination
Bromine displacement with amines (e.g., piperidine) using CuI/L-proline catalysis forms C–N bonds :
Sulfonyl Group Reactivity
The sulfonyl moiety participates in hydrolysis and substitution:
Hydrolysis
Under acidic reflux (HCl/H₂O, 80°C), the sulfonamide converts to the corresponding sulfonic acid :
Chlorination
Treatment with PCl₅ replaces the sulfonamide oxygen with chlorine, forming sulfonyl chloride intermediates :
Methoxy Group Transformations
The 9-methoxy group undergoes demethylation and alkylation:
Acidic Demethylation
BBr₃ in DCM cleaves the methoxy group to a hydroxyl :
O-Alkylation
Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields ether derivatives:
Oxazocin Ring Reactions
The methanobenzooxazocin core displays ring-opening and hydrogenation:
Acid-Catalyzed Ring Opening
In HCl/EtOH, the oxazocin ring opens to form a secondary amine and ketone:
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) saturates the fused ring system:
Comparative Reaction Conditions
Stability and Byproduct Formation
-
Photodegradation : UV exposure (254 nm) induces cleavage of the sulfonyl group, forming bromobenzene and oxazocin fragments.
-
Thermal Decomposition : At >200°C, the compound decomposes into CO, NH₃, and aromatic hydrocarbons.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogs from the evidence:
Key Observations:
- Synthesis Complexity: Multi-step reactions dominate (e.g., coupling, condensation), with bromophenyl groups introduced early via aryl halide intermediates .
- Bioactivity Gaps: None of the evidence directly reports bioactivity for these compounds, though highlights plant-derived analogs with "novel bioactivities," implying possible pharmacological exploration for this class .
Structural Similarity Analysis Using Graph-Based Methods
As per , graph-theoretical comparisons capture structural nuances better than bit-vector methods . For the target compound:
- Graph Nodes/Edges: The benzooxazocin core (10-membered ring) and methanobridge create a unique topology, differing from triazines (6-membered) or triazepinones (7-membered).
- Functional Group Alignment: The 4-bromophenylsulfonyl group aligns with bromophenyl motifs in Compounds 5l and 41, suggesting shared pharmacophoric features.
- Computational Challenges: The NP-hard nature of graph isomorphism complicates direct comparisons, especially for large molecules like the target compound .
Implications for Drug Development
While bioactivity data are lacking, the compound’s sulfonyl and bromophenyl groups are common in kinase inhibitors and antimicrobial agents. ’s platform for 3D cell culture with modulated microenvironments could enable future testing of such compounds in disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
